Dimethyl pyridin-2-ylphosphonate
Description
Dimethyl pyridin-2-ylphosphonate (C₇H₁₀NO₃P) is a phosphonate ester featuring a pyridine ring substituted at the 2-position. The compound combines the electron-deficient pyridine heterocycle with a dimethyl phosphonate group, making it a versatile intermediate in organic synthesis. Its structure enables applications in coordination chemistry (as a ligand) and pharmaceutical synthesis, leveraging the reactivity of the phosphonate ester and the aromatic nitrogen environment .
Properties
IUPAC Name |
2-dimethoxyphosphorylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO3P/c1-10-12(9,11-2)7-5-3-4-6-8-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRCWGPPGJMXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1=CC=CC=N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577204 | |
| Record name | Dimethyl pyridin-2-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61864-97-9 | |
| Record name | Dimethyl pyridin-2-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl pyridin-2-ylphosphonate typically involves the reaction of pyridine derivatives with phosphonate reagents. One common method is the reaction of N-methoxypyridinium salts with sodium dimethyl phosphite in a suitable solvent at low temperatures (below -15°C) to prevent decomposition of the reactants . Another approach involves the nucleophilic substitution of pyridine halides with sodium dimethyl phosphite or triethyl phosphite under harsh reaction conditions .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. The palladium-catalyzed cross-coupling reaction of pyridyl halides with triethyl phosphite is a more recent method that offers improved yields and milder reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Dimethyl pyridin-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Sodium dimethyl phosphite and triethyl phosphite are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce various phosphonate derivatives .
Scientific Research Applications
Dimethyl pyridin-2-ylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl pyridin-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with dimethyl pyridin-2-ylphosphonate, differing in substituents, heterocycles, or ester groups:
Table 1: Key Structural and Functional Comparisons
Physical and Chemical Properties
- Solubility : Pyridine-containing phosphonates (e.g., this compound) show moderate polarity, soluble in polar aprotic solvents (DMF, DMSO). Aliphatic analogs like dimethyl isopropylphosphonate are more lipophilic, favoring organic phases .
- Acidity : The pyridine ring lowers the pKa of the phosphonate group compared to aliphatic derivatives, enhancing reactivity in basic conditions.
Research Findings and Limitations
- Synthetic Challenges : Steric hindrance in diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate complicates purification, requiring advanced chromatographic techniques .
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